molecular formula C10H7NO2 B515781 1-Nitronaphthalene CAS No. 27254-36-0

1-Nitronaphthalene

Cat. No.: B515781
CAS No.: 27254-36-0
M. Wt: 173.17 g/mol
InChI Key: RJKGJBPXVHTNJL-UHFFFAOYSA-N
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Description

1-Nitronaphthalene, also known as nitrol, belongs to the class of organic compounds known as nitronaphthalenes. These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound is a potentially toxic compound.
This compound is a mononitronaphthalene substituted by a nitro group at position 1. It has a role as an environmental contaminant and a mouse metabolite.
Nitronaphthalene appears as a yellow crystalline solid. Insoluble in water and denser than water. May irritate skin and eyes. Readily ignitable and may be difficult to extinguish once ignited. Used to make dyes and other chemicals.

Properties

IUPAC Name

1-nitronaphthalene
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InChI

InChI=1S/C10H7NO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

RJKGJBPXVHTNJL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[N+](=O)[O-]
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Molecular Formula

C10H7NO2
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DSSTOX Substance ID

DTXSID7020978
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Molecular Weight

173.17 g/mol
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Physical Description

Nitronaphthalene appears as a yellow crystalline solid. Insoluble in water and denser than water. May irritate skin and eyes. Readily ignitable and may be difficult to extinguish once ignited. Used to make dyes and other chemicals., Yellow odorless solid; [HSDB] Light yellow crystalline solid; [MSDSonline]
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Boiling Point

579 °F at 760 mmHg (sublimes) (NTP, 1992), 304 °C (sublime), BP: 180 °C @ 14 mm Hg
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Flash Point

327 °F (NTP, 1992), 164 °C, 164 °C; 327 °F (closed cup)
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in alc; freely sol in chloroform, ether, carbon disulfide, Very sol in benzene and pyridine, In water, 9.18 mg/l @ 25 °C
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Density

1.332 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.332 @ 20 °C
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Vapor Density

5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.00048 [mmHg], 4.8X10-4 mm Hg @ 25 °C
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Color/Form

Pale yellow needles, Yellow needles, recrystallized from ethanol

CAS No.

27254-36-0, 86-57-7
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Melting Point

142.7 °F (NTP, 1992), 61 °C
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Synthesis routes and methods I

Procedure details

The starting 5-nitro-1,4,4a,9a-tetrahydroanthraquinone of formula II is known and can be prepared e.g. by Diels-Alder reaction of butadiene with 5-nitro-1,4-naphthoquinone. 5-Nitro-1,4-naphthoquinone can in turn be obtained e.g. by electrolytic oxidation of 1-nitronaphthalene or by nitration of 1,4-naphthoquinone.
Name
5-nitro-1,4,4a,9a-tetrahydroanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
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Synthesis routes and methods II

Procedure details

Naphthalene (13.62 g), Zn2+ montmorillonite (0.25 g) and CCl4 were stirred in 50 ml two-necked round-bottomed flask equipped with Dean-Stark apparatus. Fuming nitric acid (5 ml) was added dropwise into the reaction mixture. The reaction mixture was heated to reflux where upon the required amount of liberated water is collected in the Dean-Stark apparatus which usually takes 1 hr. Later on, the catalyst was filtered and the organic layer is concentrated to obtain 1-nitronaphthalene.
Quantity
13.62 g
Type
reactant
Reaction Step One
[Compound]
Name
Zn2+ montmorillonite
Quantity
0.25 g
Type
reactant
Reaction Step One
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5 mL
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Yield
74%

Synthesis routes and methods III

Procedure details

To a 2-liter resin flask equipped with a stirrer, thermometer, a dropping funnel, a N2 sparge tube and a condenser vented to a caustic scrubber was added 1025 g (8.0 moles) naphthalene. The reactor contents were heated until the naphthalene became molten, at which time agitation was started, and the heating was stopped. 680 ml nitric acid (72.5% concentration, 10.0 moles) was introduced over a period of 3 hours. During the first 40 minutes of addition time the temperature was gradually reduced to about 62° C. and for the remaining addition period the reaction temperature was maintained between 50° and 60° C. By using reduced pressure (ca. 25 mm Hg) water and excess nitric acid were distilled off at 60°-75° C. for about 1.25 hours, and residual water and HNO3 was driven off by sparging the molten reaction product with nitrogen gas while maintaining reduced pressure. During the 30 minutes sparging period the temperature was kept at 75°-80° C. The molten product (1408.5 g, 100% of theory) was removed from the reactor.
Quantity
1025 g
Type
reactant
Reaction Step One
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680 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Nitronaphthalene
Reactant of Route 2
1-Nitronaphthalene
Reactant of Route 3
1-Nitronaphthalene
Reactant of Route 4
1-Nitronaphthalene
Reactant of Route 5
Reactant of Route 5
1-Nitronaphthalene
Reactant of Route 6
Reactant of Route 6
1-Nitronaphthalene

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